![molecular formula C12H14BrN B13232380 6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13232380.png)
6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Bromophenyl)-3-azabicyclo[320]heptane is a bicyclic compound that features a bromophenyl group attached to a 3-azabicyclo[320]heptane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane typically involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This process is catalyzed by Lewis acids and involves a tandem Prins addition/ring expansion/1,2-silyl shift to form the bicyclic structure . The reaction conditions are mild and offer high diastereocontrol over the newly formed quaternary stereocenters.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, such as [2+2] cycloadditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new therapeutic agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure provides rigidity and specificity in binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Azaspiro[3.3]heptane: Contains a spirocyclic structure with similar applications in drug discovery.
Uniqueness
6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific combination of a bromophenyl group and a 3-azabicyclo[3.2.0]heptane scaffold. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
6-(2-bromophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14BrN/c13-12-4-2-1-3-9(12)10-5-8-6-14-7-11(8)10/h1-4,8,10-11,14H,5-7H2 |
InChI Key |
XKEJMVACSVUNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


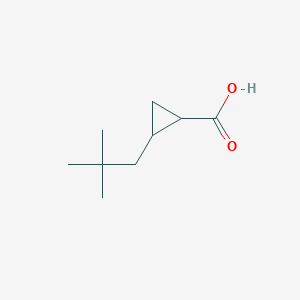
![5H,6H,7H,8H-Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B13232311.png)
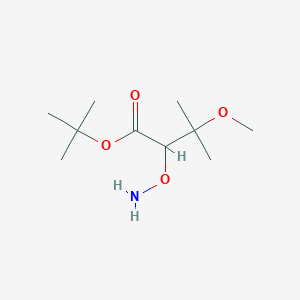
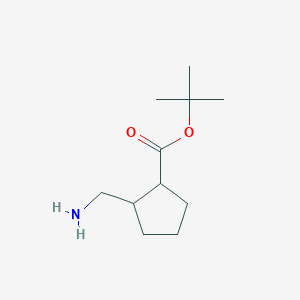
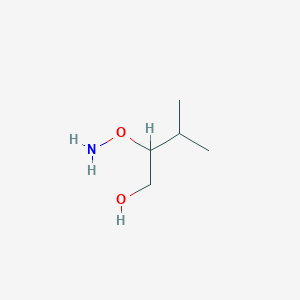

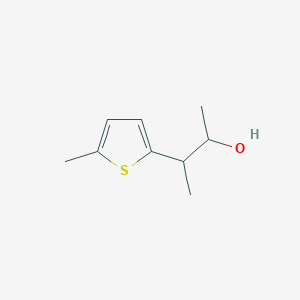
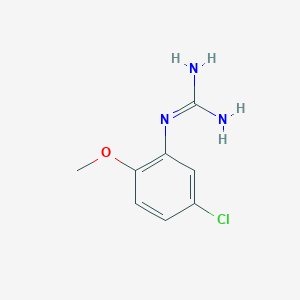
![3A-(chloromethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13232359.png)
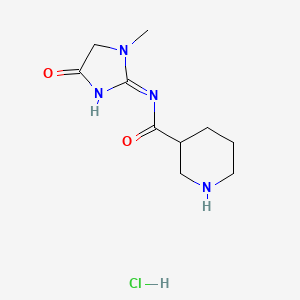
![2-{[(3-Methoxypropyl)amino]methyl}phenol](/img/structure/B13232369.png)
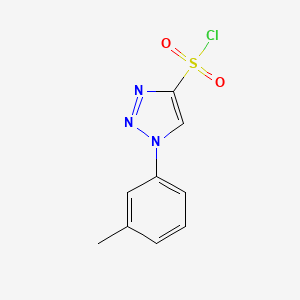
![4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13232372.png)
![2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B13232379.png)
